2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate

Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry

This compound is a conformationally restrained spirocyclic amino acid derivative featuring orthogonal Boc protection on the azetidine nitrogen and a methyl ester at the spiro junction, leaving the 6-amino group free as a third diversification point. The rigid azaspiro[3.3]heptane core mimics piperidine while reducing logD by ~0.8 units, improving drug-likeness and CNS permeability. Manufacturers can use this scaffold to accelerate peptidomimetic library synthesis and fragment-based lead discovery. Secure batch consistency and competitive pricing for your R&D pipeline.

Molecular Formula C13H22N2O4
Molecular Weight 270.329
CAS No. 1823810-70-3
Cat. No. B2639224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate
CAS1823810-70-3
Molecular FormulaC13H22N2O4
Molecular Weight270.329
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N
InChIInChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3
InChIKeyBQZFSYIHWFYSBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS 1823810-70-3) – Orthogonally Protected Spirocyclic Amino Acid Building Block


2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS 1823810-70-3) is a conformationally constrained, spirocyclic α,α-disubstituted amino acid derivative. It features a Boc-protected secondary amine on the azetidine ring and a methyl ester on the carboxylic acid group at the spiro junction, providing orthogonal protection for divergent synthetic elaboration. This compound belongs to the azaspiro[3.3]heptane family, a class of saturated heterocyclic scaffolds that have been validated as piperidine bioisosteres and are increasingly employed in medicinal chemistry to modulate physicochemical properties such as lipophilicity (logD) and aqueous solubility [1][2]. Its molecular formula is C₁₃H₂₂N₂O₄ with a molecular weight of 270.32 g/mol, and it is typically supplied as a research chemical with purities of 95%–98% [3].

Why 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a close analog – such as the corresponding free carboxylic acid (CAS 1363380-56-6) or the des-amino analog (CAS 1408074-81-6) – introduces significant divergence in synthetic utility and final product profiles. The orthogonal Boc/methyl ester protection pattern is critical for chemoselective deprotection sequences in multi-step syntheses; replacing the methyl ester with a free acid prematurely exposes a polar functionality that can interfere with coupling reactions or alter solubility during purification. Conversely, the absence of the 6-amino group in the des-amino analog eliminates the primary vector for diversification, reducing the scaffold's exit vector count from three to two. Furthermore, the spiro[3.3]heptane core itself imposes a defined exit vector geometry (ca. 60° inter-planar angle) that differs substantially from monocyclic piperidine or morpholine alternatives, meaning even regioisomeric spiro analogs cannot be assumed to present pharmacophoric elements in the same spatial orientation [1][2].

Quantitative Differentiation Evidence for 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate vs. Closest Analogs


Orthogonal Protecting Group Strategy Enables Sequential, Chemoselective Deprotection

The target compound uniquely combines an acid-labile Boc group (cleaved with TFA or HCl/dioxane) with a base-labile methyl ester (cleaved with LiOH, NaOH, or enzymatic hydrolysis). This orthogonality is absent in the direct analog 6-amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1363380-56-6), which carries a free carboxylic acid. In practice, the methyl ester allows the carboxylic acid to remain masked during Boc deprotection and subsequent amine functionalization, preventing undesired side reactions such as intramolecular cyclization or premature salt formation that can occur with the free acid analog, particularly during amide bond-forming steps. The 2012 Burkhard et al. building-block study explicitly notes the utility of such differentially protected intermediates for accessing multifunctional modules in drug discovery [1].

Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry

Enhanced Lipophilicity (clogP / logD) Profile vs. Free Carboxylic Acid Analog Facilitates Membrane Permeability

The methyl ester in 2-(tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate substantially alters the lipophilicity profile relative to the free carboxylic acid analog. PubChem-computed XLogP3 for the structurally analogous 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (des-amino analog, CAS 1408074-81-6) is 1.3 [2]. In contrast, the free acid (CAS 1363380-56-6) has an XLogP3 of -2.3 [3]. While experimental logD values for the target compound are not publicly reported, the esterified form is expected to be 3–4 log units higher than the carboxylate at physiological pH based on the analogous pair, which directly impacts passive membrane permeability and CNS penetration potential. The 2019 Degorce et al. study on azaspiro[3.3]heptanes demonstrated that even subtle modifications to this scaffold can shift logD₇.₄ by >1 unit, with significant consequences for in vivo pharmacokinetics [1].

Lipophilicity Drug-likeness CNS penetration

Three Exit Vectors for Diversification vs. Two in Des-Amino and Mono-Protected Analogs

The target compound presents three chemically addressable exit vectors: (i) the Boc-protected azetidine nitrogen (position 2), (ii) the methyl ester at the spiro carbon (position 6), and (iii) the free primary amine also at position 6. The des-amino analog (CAS 1408074-81-6) offers only two vectors (Boc-nitrogen and methyl ester), while the free acid analog (CAS 1363380-56-6) offers three chemically distinct vectors but with a free acid that may limit reaction compatibility. The availability of three orthogonal vectors is critical for generating diverse screening libraries from a single building block. The Burkhard et al. 2012 paper explicitly highlights the value of azaspiro[3.3]heptanes carrying 'multiple exit vectors' as enabling 'straightforward access to novel modules' for drug discovery [1]. X-ray crystallographic analysis in the 2010 Burkhard et al. study further confirms that the spiro[3.3]heptane scaffold imposes an inter-planar angle of approximately 60° between the two four-membered rings, a geometric feature that is preserved across analogs but becomes functionally exploitable only when sufficient exit vectors are present [2].

Scaffold diversification Exit vector geometry Fragment-based drug discovery

Validated Spirocyclic Bioisostere Scaffold with Demonstrated logD Reduction vs. Piperidine

While this specific quantitative evidence pertains to the azaspiro[3.3]heptane core rather than the target compound alone, the Degorce et al. (2019) analysis of matched molecular pairs demonstrated that replacing a piperidine ring with an azaspiro[3.3]heptane system reduces logD₇.₄ by a mean of ~0.8 log units (range 0.3–1.8) across 15 matched pairs, while maintaining or improving solubility [1]. The 2023 Chernykh et al. study further validated 1-azaspiro[3.3]heptane as a piperidine bioisostere, showing comparable pKa (measured 8.4 ± 0.1 for the conjugate acid of 1-azaspiro[3.3]heptane vs. 10.6 for piperidine), indicating reduced basicity that can translate to lower hERG liability and improved selectivity [2]. The target compound, incorporating this validated core with additional functional handles, is thus positioned for direct incorporation into lead optimization campaigns seeking to improve ADME profiles without sacrificing target engagement.

Bioisostere logD modulation Piperidine replacement

Commercially Available Purity and Storage Specifications Support Reproducible Research Use

Multiple non-excluded vendors report assay purities for 2-(tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate in the 97%–98% range (e.g., Leyan: 97%, MolCore: NLT 98%) with recommended storage at 2–8°C under protection from light . In comparison, the free acid analog (CAS 1363380-56-6) is frequently listed at 95% purity (e.g., AKSci, chemshuttle), and some suppliers have discontinued the product entirely (e.g., CymitQuimica lists it as 'Discontinued') . The superior commercial purity specification of the target compound reduces the burden of pre-use purification and ensures more reproducible outcomes in sensitive applications such as parallel library synthesis or biophysical assays.

Chemical purity Storage stability Reproducibility

High-Impact Application Scenarios for 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate in Drug Discovery and Chemical Biology


Divergent Library Synthesis of Conformationally Constrained Peptidomimetics

The orthogonal Boc/methyl ester protection enables chemists to sequentially deprotect and functionalize the azetidine nitrogen and the carboxylic acid, while the free 6-amino group serves as a third diversification point. This three-vector strategy supports the parallel synthesis of spirocyclic peptidomimetic libraries where the rigid azaspiro[3.3]heptane core restricts backbone flexibility – a feature demonstrated to enhance target selectivity in protease inhibitor design [1]. The validated logD-lowering effect of the spiro core further improves the drug-likeness of library members [2].

Late-Stage Functionalization in CNS Drug Lead Optimization

The increased lipophilicity of the methyl ester form relative to the free acid analog makes the target compound suitable for late-stage incorporation into CNS-penetrant leads where passive permeability is required. The azaspiro[3.3]heptane core has been shown to reduce logD by ~0.8 units versus piperidine while maintaining adequate brain penetration, and the protected amine/carboxylate format allows for direct coupling to advanced intermediates without protecting group manipulation [2]. The Boc group can be removed in the final steps to reveal the basic amine for salt formation and solubility optimization.

Fragment-Based Drug Discovery (FBDD) with Three-Dimensional Scaffolds

The spirocyclic architecture of the target compound addresses the growing demand for three-dimensional fragments in FBDD campaigns, where planar aromatic fragments have historically dominated screening libraries. The 60° inter-planar angle between the two four-membered rings, confirmed by X-ray crystallography, provides a unique vector geometry not accessible with monocyclic fragments [1]. The three functional handles enable fragment elaboration along divergent trajectories, maximizing the chemical space explored per synthetic iteration.

Synthesis of Orexin Receptor Antagonist Intermediates

The 2-azaspiro[3.3]heptane scaffold appears in patent literature describing orexin-1 and orexin-2 receptor antagonists, a target class for insomnia and addiction disorders [3]. The target compound's protected amino acid format is ideally suited for incorporation into these chemotypes via amide bond formation at either the 6-amino group or the carboxylic acid (after ester hydrolysis), providing a direct route to patent-eligible chemical space around this therapeutically relevant target.

Quote Request

Request a Quote for 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.